

# An In-depth Technical Guide to 2-Propylpent-2-enoic Acid

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## Compound of Interest

Compound Name: 2-Propylpent-2-enoic acid

CAS No.: 60218-41-9

Cat. No.: B021995

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This guide provides a comprehensive overview of **2-Propylpent-2-enoic acid**, a significant metabolite of the widely used anticonvulsant and mood-stabilizing drug, valproic acid. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, synthesis, properties, and biological significance.

## Chemical Identity: CAS Numbers and Synonyms

**2-Propylpent-2-enoic acid** can exist as two geometric isomers, (E) and (Z), or as a mixture of both. It is crucial to distinguish between these forms, as their chemical and biological properties may differ.

Isomeric Form	CAS Number	Key Synonyms
(E)-Isomer	33786-47-9	(E)-2-Propylpent-2-enoic Acid[1][2][3][4], delta2-Valproic acid[5], (E)-2-ene valproic acid[6], (2E)-2-Propyl-2-pentenoic acid[7], trans-2-en-valproate
(Z)-Isomer	33786-46-8	(2Z)-2-Propyl-2-Pentenoic Acid[8]
Mixture (E,Z)	60218-41-9	2-Propyl-2-pentenoic acid[9][10], 2-propylpenten-2-oic Acid[10], 2-ene-VPA[10], 2-n-Propylpent-2-enoic acid[11], delta2-Valproic acid[11], 2-envalproic acid[11]

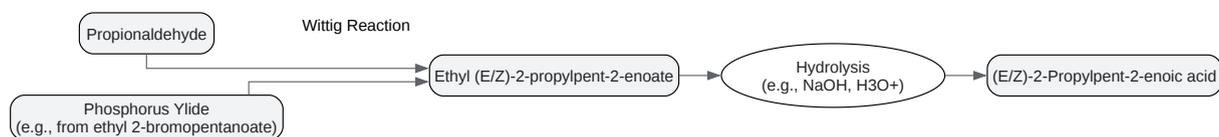
## Synthesis and Stereochemistry

The synthesis of **2-Propylpent-2-enoic acid** often employs methods that allow for control over the stereochemistry of the double bond. The Wittig reaction and its modifications are particularly relevant for this purpose.

### The Wittig Reaction: A Versatile Tool

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[8][9] The stereochemical outcome of the reaction is influenced by the nature of the ylide. Stabilized ylides generally favor the formation of the (E)-alkene, while non-stabilized ylides tend to yield the (Z)-alkene.

A general workflow for the synthesis of **2-Propylpent-2-enoic acid** esters via the Wittig reaction is outlined below. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid.



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Caption: General workflow for the synthesis of **2-Propylpent-2-enoic acid** via the Wittig reaction.

## Stereoselective Synthesis

To selectively synthesize the (E)-isomer of **2-propylpent-2-enoic acid**, a stabilized ylide is typically employed. A patent describes a process for preparing the (E) isomers by reacting propionaldehyde with a specific phosphorus derivative.<sup>[12][13]</sup> Conversely, the use of non-stabilized ylides under specific reaction conditions would favor the formation of the (Z)-isomer.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-Propylpent-2-enoic acid** is presented below.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>2</sub>	[1][5][11]
Molecular Weight	142.20 g/mol	[1]
Appearance	Liquid or crystalline solid	[9]
Storage Temperature	2-8°C (Refrigerator) or -20°C	[1][9]
Solubility	Soluble in DMF, DMSO, and Ethanol	[10] (for the E,Z mixture)
InChIKey	ZKNJEOPYOLUGKJ-UHFFFAOYSA-N	[11] (for the general structure)
SMILES	<chem>CCCC(=CCC)C(=O)O</chem>	[11] (for the general structure)

## Analytical Characterization

The characterization of **2-Propylpent-2-enoic acid** and its isomers relies on standard analytical techniques.

## Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are essential for confirming the structure and determining the isomeric purity. Specific chemical shifts and coupling constants of the vinylic proton and adjacent carbons can distinguish between the (E) and (Z) isomers.
- Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
- Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups, such as the carboxylic acid O-H and C=O stretching vibrations, and the C=C stretching of the alkene.

## Chromatographic Techniques

- Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is a powerful tool for separating and identifying the isomers of **2-Propylpent-2-enoic acid**, which are often derivatized to enhance volatility.
- High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of the non-derivatized acid, and different column chemistries can be employed to achieve separation of the geometric isomers.

## Biological Significance and Mechanism of Action

**2-Propylpent-2-enoic acid** is primarily known as a metabolite of valproic acid. It has been the subject of research due to its own biological activities.

### Metabolite of Valproic Acid

Valproic acid undergoes extensive metabolism in the body, and **2-Propylpent-2-enoic acid** is one of its identified metabolites.[5][9] Understanding the metabolic fate of valproic acid is crucial for comprehending its therapeutic effects and toxicity profile.



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